molecular formula C20H34O4 B049216 1,12-Dodecanediol dimethacrylate CAS No. 121150-60-5

1,12-Dodecanediol dimethacrylate

Cat. No. B049216
M. Wt: 338.5 g/mol
InChI Key: HYQASEVIBPSPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,12-Dodecanediol dimethacrylate (DDDMA) is a di-functional methacrylate monomer that is widely used in the synthesis of various polymers. It is commonly used in dental materials, adhesives, coatings, and composites. DDDMA is a versatile monomer that offers excellent mechanical properties, high chemical resistance, and low shrinkage.

Mechanism Of Action

1,12-Dodecanediol dimethacrylate acts as a cross-linking agent in the synthesis of polymers. It reacts with other monomers or polymers to form a three-dimensional network. The cross-linking improves the mechanical properties and reduces the shrinkage of the polymer. The mechanism of action of 1,12-Dodecanediol dimethacrylate is based on the free-radical polymerization process.

Biochemical And Physiological Effects

1,12-Dodecanediol dimethacrylate is not intended for use in drug formulations or medical applications. Therefore, its biochemical and physiological effects are not relevant.

Advantages And Limitations For Lab Experiments

1,12-Dodecanediol dimethacrylate offers several advantages for lab experiments. It is a versatile monomer that can be used in the synthesis of various polymers. It offers excellent mechanical properties, high chemical resistance, and low shrinkage. However, 1,12-Dodecanediol dimethacrylate has some limitations. It is highly reactive and requires careful handling. It can also cause skin and eye irritation.

Future Directions

1,12-Dodecanediol dimethacrylate has several potential future directions. It can be used in the synthesis of new dental materials, adhesives, coatings, and composites. The focus can be on improving the mechanical properties, reducing the shrinkage, and enhancing the biocompatibility of the polymer. 1,12-Dodecanediol dimethacrylate can also be used in the synthesis of new biomaterials for tissue engineering and drug delivery applications. The future directions can also focus on improving the synthesis method, reducing the cost of production, and improving the purity of 1,12-Dodecanediol dimethacrylate.
Conclusion:
In conclusion, 1,12-Dodecanediol dimethacrylate is a versatile di-functional methacrylate monomer that is widely used in the synthesis of various polymers. It offers excellent mechanical properties, high chemical resistance, and low shrinkage. 1,12-Dodecanediol dimethacrylate has been extensively studied for its application in dental materials, adhesives, coatings, and composites. The future directions can focus on improving the mechanical properties, reducing the shrinkage, and enhancing the biocompatibility of the polymer.

Synthesis Methods

1,12-Dodecanediol dimethacrylate can be synthesized by the reaction between dodecanediol and methacrylic acid. The reaction is catalyzed by a strong acid such as sulfuric acid. The resulting product is purified by distillation and recrystallization. The purity of 1,12-Dodecanediol dimethacrylate is crucial for its application in polymers.

Scientific Research Applications

1,12-Dodecanediol dimethacrylate has been extensively studied for its application in dental materials, adhesives, coatings, and composites. In dentistry, 1,12-Dodecanediol dimethacrylate is used as a cross-linking agent in the synthesis of dental composites. It improves the mechanical properties and reduces the shrinkage of the composite. In adhesives, 1,12-Dodecanediol dimethacrylate is used as a cross-linking agent to improve the adhesive strength. In coatings, 1,12-Dodecanediol dimethacrylate is used to improve the chemical resistance and durability of the coating. In composites, 1,12-Dodecanediol dimethacrylate is used as a cross-linking agent to improve the mechanical properties and reduce the shrinkage.

properties

IUPAC Name

12-(2-methylprop-2-enoyloxy)dodecyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-17(2)19(21)23-15-13-11-9-7-5-6-8-10-12-14-16-24-20(22)18(3)4/h1,3,5-16H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQASEVIBPSPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121150-60-5
Record name 2-Propenoic acid, 2-methyl-, 1,1′-(1,12-dodecanediyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121150-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501015491
Record name 1,12-Dodecanediyl bismethacrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,12-Dodecanediol dimethacrylate

CAS RN

72829-09-5
Record name 1,12-Dodecanediol dimethacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72829-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,12-Dodecanediyl bismethacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,12-dodecanediyl bismethacrylate
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